![molecular formula C17H15ClN4O2 B14486780 N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline CAS No. 64209-10-5](/img/structure/B14486780.png)
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Bartoli reaction, which involves the reaction of ortho-substituted anilines with Grignard reagents.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents like nitric acid and sulfuric acid under controlled conditions.
Formation of the Final Compound: The final step involves the condensation of the indole derivative with 2-nitroaniline under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-phenyl-1H-indol-3-yl)methylideneamino]-2-nitroaniline
- N-[(2-methyl-1H-indol-3-yl)methylideneamino]-2-nitroaniline
- N-[(2-bromo-1H-indol-3-yl)methylideneamino]-2-nitroaniline
Uniqueness
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline is unique due to the presence of the chloro and ethyl groups on the indole ring, which can influence its reactivity and biological activity. These substitutions can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .
Properties
CAS No. |
64209-10-5 |
|---|---|
Molecular Formula |
C17H15ClN4O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-21-15-9-5-3-7-12(15)13(17(21)18)11-19-20-14-8-4-6-10-16(14)22(23)24/h3-11,20H,2H2,1H3 |
InChI Key |
PUFDTZJQTJUWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

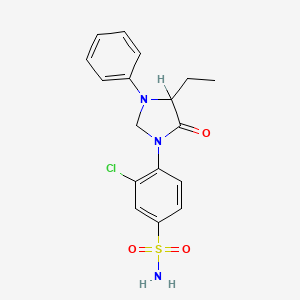
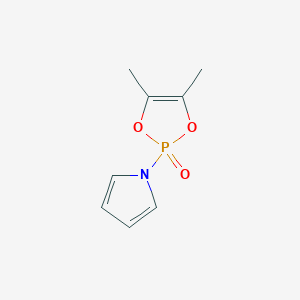
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)


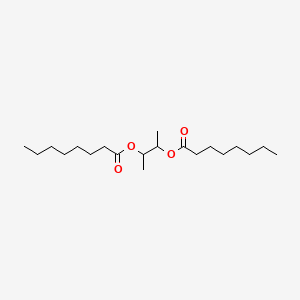
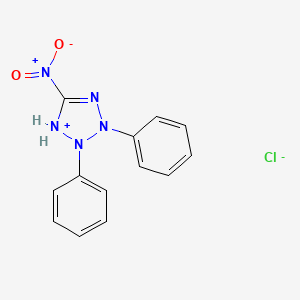
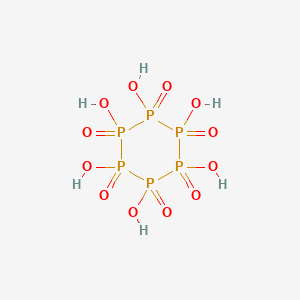
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
